Endothal-disodium

Description

A preparation of hog pancreatic enzymes standardized for lipase content.

Structure

3D Structure of Parent

Properties

IUPAC Name |

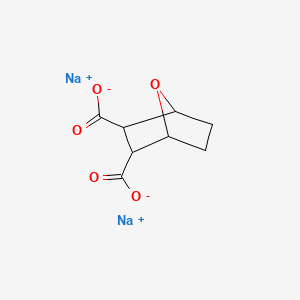

disodium;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O5.2Na/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12;;/h3-6H,1-2H2,(H,9,10)(H,11,12);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRHVZWWRFMCBAZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C(C1O2)C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Na2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041899 | |

| Record name | Disodium endothal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow granular powder with an odor like meat; [Scientific Protein Laboratories MSDS] | |

| Record name | Pancrelipase | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16360 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

53608-75-6, 129-67-9 | |

| Record name | Pancrelipase | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium endothal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pancrelipase | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.309 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Endothal-sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Endothall-Disodium: A Technical Guide to its Mechanism of Action on Plant Cells

Abstract

Endothall-disodium, a widely utilized herbicide, exerts its phytotoxic effects through a multifaceted mechanism of action primarily centered on the inhibition of protein phosphatase 2A (PP2A). This in-depth technical guide provides a comprehensive overview of the core molecular and cellular processes affected by endothall-disodium in plants. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this herbicide's mode of action. This document summarizes key quantitative data, presents detailed experimental protocols for studying its effects, and provides visual representations of the involved signaling pathways and experimental workflows.

Introduction

Endothall is a selective contact herbicide used for the control of a broad spectrum of aquatic and terrestrial weeds.[1][2] Its chemical structure is 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, and it is typically formulated as its disodium or dipotassium salt for herbicidal applications.[3] While its herbicidal properties have been known for decades, recent research has significantly elucidated the intricate molecular mechanisms underlying its phytotoxicity. This guide delves into the core mechanism of action, focusing on its role as a potent inhibitor of protein phosphatase 2A and the subsequent cascade of cellular disruptions.

Core Mechanism of Action: Protein Phosphatase 2A Inhibition

The primary molecular target of endothall in plant cells is the serine/threonine protein phosphatase 2A (PP2A).[4][5] Endothall acts as a potent inhibitor of PP2A, a crucial enzyme that regulates a vast array of cellular processes by dephosphorylating key signaling proteins.[4][5] The inhibition of PP2A by endothall disrupts the delicate balance of protein phosphorylation, leading to a cascade of downstream effects that ultimately result in cell death.[4] Endothall's inhibitory action on PP2A is analogous to that of cantharidin, a natural toxin.[4]

Cellular and Physiological Consequences

The inhibition of PP2A by endothall-disodium triggers a series of detrimental events within the plant cell, affecting cell division, membrane integrity, and key metabolic processes.

Disruption of Cell Division and Microtubule Dynamics

Endothall-disodium significantly disrupts the plant cell cycle, primarily by interfering with the organization and function of microtubule structures.[4] As a consequence of PP2A inhibition, the orientation of the cell division plane is distorted, and the formation of the mitotic spindle is impaired.[4] This leads to an arrest of the cell cycle in the prometaphase stage.[4] In tobacco BY-2 cells, treatment with endothall results in malformed spindles and abnormal perinuclear microtubule patterns within hours.[4] Interestingly, unlike some other mitotic disrupter herbicides, endothall does not directly inhibit the polymerization of tubulin into microtubules.[4]

Compromised Cell Membrane Integrity

A significant and rapid effect of endothall-disodium is the disruption of cell membrane integrity.[2][6] This is often observed as increased leakage of electrolytes from the cells, a hallmark of cell death.[6] The breakdown of the osmotic system leads to rapid water loss, wilting, and desiccation of plant tissues.[2] This membrane damage is thought to be a consequence of the overall cellular dysfunction initiated by PP2A inhibition, potentially through the disruption of ATP production.[7]

Inhibition of Protein Synthesis

Endothall-disodium has been shown to interfere with protein synthesis in plants.[1][6] While the precise mechanism of this inhibition is not fully elucidated, it is likely a downstream consequence of the widespread cellular stress and metabolic disruption caused by the primary inhibition of PP2A. The disruption of protein synthesis further contributes to the cessation of growth and eventual cell death.

Interference with Lipid Biosynthesis

The synthesis of lipids in plant cells is another metabolic process affected by endothall-disodium.[1][6] Reports indicate that endothall can inhibit the incorporation of precursors into lipids, suggesting a disruption of fatty acid biosynthesis.[6] This effect, combined with the damage to cell membranes, further compromises the structural and functional integrity of the cell.

Effects on Cellular Respiration

The impact of endothall-disodium on cellular respiration appears to be concentration-dependent.[6] Some studies suggest that at lower concentrations, endothall can inhibit respiration, while at higher concentrations, it may have a stimulatory or uncoupling effect.[7] This disruption of normal respiratory processes contributes to the overall energy imbalance within the cell, exacerbating the toxic effects of the herbicide.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of endothall on various plant cellular processes as reported in the literature.

| Parameter | Plant Species/Cell Type | Endothall Concentration | Observed Effect | Reference |

| PP2A Inhibition (IC50) | Spinach Leaf Extract | Not specified | - | [5] |

| Tubulin Polymerization Inhibition | Soybean Tubulin (in vitro) | 50 µM | 12% inhibition | [4] |

| Lipid Synthesis Inhibition | Hemp (Sesbania exaltata) hypocotyl segments | 5 µg/L | ~40% inhibition of malonic acid incorporation | [6] |

Note: Quantitative data on endothall's effects are often presented in the context of specific experimental conditions. Direct comparisons across different studies should be made with caution.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of endothall-disodium.

Protein Phosphatase 2A (PP2A) Inhibition Assay

This assay measures the direct inhibitory effect of endothall on PP2A activity.

-

Preparation of Plant Protein Extract:

-

Homogenize plant tissue (e.g., spinach leaves) in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM EGTA, 0.1% β-mercaptoethanol, and protease inhibitors).

-

Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain a clear supernatant containing the soluble proteins, including PP2A.

-

-

Phosphatase Assay:

-

Use a commercially available PP2A assay kit, which typically utilizes a synthetic phosphopeptide substrate and a malachite green-based detection reagent for the released phosphate.

-

Pre-incubate the protein extract with varying concentrations of endothall-disodium for a defined period (e.g., 15-30 minutes) at room temperature.

-

Initiate the phosphatase reaction by adding the phosphopeptide substrate.

-

Incubate for a specific time (e.g., 10-30 minutes) at 30°C.

-

Stop the reaction and measure the released phosphate by adding the malachite green reagent and measuring the absorbance at the appropriate wavelength (e.g., 650 nm).

-

Calculate the percentage of PP2A inhibition relative to a control without endothall.

-

Electrolyte Leakage Assay

This assay quantifies cell membrane damage by measuring the leakage of ions from treated tissues.

-

Plant Material and Treatment:

-

Use leaf discs of a uniform size from healthy, well-watered plants.

-

Wash the leaf discs thoroughly with deionized water to remove surface contaminants and electrolytes from cut edges.

-

Incubate the leaf discs in a solution containing a specific concentration of endothall-disodium. Include a control group with no herbicide.

-

-

Conductivity Measurement:

-

At various time points, measure the electrical conductivity of the solution using a conductivity meter.

-

After the final time point, boil the leaf discs in the solution to cause complete cell lysis and release all electrolytes.

-

Measure the final conductivity.

-

-

Calculation:

-

Express the electrolyte leakage as a percentage of the total conductivity: (Conductivity at time X / Final conductivity after boiling) * 100.

-

Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of microtubule organization in plant cells.

-

Cell Fixation and Permeabilization:

-

Treat plant seedlings or cell cultures (e.g., tobacco BY-2 cells) with endothall-disodium for the desired duration.

-

Fix the cells in a microtubule-stabilizing buffer containing paraformaldehyde.

-

Digest the cell walls using enzymes like cellulase and pectinase.

-

Permeabilize the cell membranes with a detergent such as Triton X-100.

-

-

Immunostaining:

-

Incubate the cells with a primary antibody specific for α-tubulin.

-

Wash the cells to remove unbound primary antibody.

-

Incubate with a secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488) that binds to the primary antibody.

-

Mount the cells on a microscope slide with an anti-fade mounting medium.

-

-

Microscopy:

-

Visualize the microtubule structures using a confocal laser scanning microscope.

-

Capture images to analyze the effects of endothall on microtubule organization, such as spindle formation and cortical microtubule arrays.

-

Signaling Pathways and Workflows (Visualizations)

The following diagrams, generated using Graphviz, illustrate the key pathways and experimental logic related to the mechanism of action of endothall-disodium.

Figure 1: Signaling pathway of endothall-disodium's mechanism of action.

Figure 2: Experimental workflow for investigating endothall's mechanism.

Figure 3: Logical relationships of endothall-disodium's effects.

Conclusion

The mechanism of action of endothall-disodium on plant cells is a complex and interconnected process initiated by the potent inhibition of protein phosphatase 2A. This primary event triggers a cascade of downstream cellular disruptions, including the arrest of the cell cycle, disorganization of the microtubule cytoskeleton, loss of cell membrane integrity, and inhibition of essential metabolic pathways such as protein and lipid synthesis. The multifaceted nature of its action contributes to its effectiveness as a broad-spectrum herbicide. A thorough understanding of these molecular and cellular events is crucial for the development of more effective and selective herbicidal strategies and for assessing the potential for resistance development.

References

- 1. aquaculture.mgcafe.uky.edu [aquaculture.mgcafe.uky.edu]

- 2. apms.org [apms.org]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. noaa.gov [noaa.gov]

- 5. Protein phosphatase 2A and its [3H]cantharidin/[3H]endothall thioanhydride binding site. Inhibitor specificity of cantharidin and ATP analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mass.gov [mass.gov]

- 7. researchgate.net [researchgate.net]

Endothall-Disodium: A Deep Dive into its Biochemical Impact

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothall-disodium, a dicarboxylic acid herbicide, is widely utilized for the control of aquatic and terrestrial weeds.[1] Its efficacy as a potent herbicide stems from its ability to interfere with fundamental biochemical and cellular processes in target organisms.[2][3] This technical guide provides an in-depth exploration of the biochemical pathways affected by Endothall-disodium, offering a comprehensive resource for researchers, scientists, and professionals in drug development. This document details its primary mechanism of action, downstream cellular consequences, quantitative toxicological data, and relevant experimental protocols.

Primary Mechanism of Action: Inhibition of Protein Phosphatases

The principal molecular target of Endothall-disodium is the family of serine/threonine protein phosphatases, specifically Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A).[3][4][5] Endothall is a more potent inhibitor of PP2A than PP1.[5] This inhibition is critical as these phosphatases are key regulators in a multitude of cellular signaling pathways, maintaining cellular homeostasis by counteracting the activity of protein kinases.[6][7]

Quantitative Inhibition Data

The inhibitory potency of Endothall against PP1 and PP2A has been quantified and is summarized in the table below.

| Target Enzyme | IC50 Value | Reference |

| Protein Phosphatase 2A (PP2A) | 90 nM | [5] |

| Protein Phosphatase 1 (PP1) | 5 µM | [5] |

Downstream Cellular and Biochemical Effects

The inhibition of PP1 and PP2A by Endothall-disodium triggers a cascade of downstream events, leading to significant cellular disruption and ultimately, cell death.

Disruption of Cell Cycle Progression

A primary consequence of Endothall-disodium exposure is a severe disruption of the cell cycle, leading to an arrest in the prometaphase stage.[3][8] This effect is directly linked to the inhibition of a specific PP2A complex involving the TONNEAU2 (TON2) regulatory subunit.[3][9] This complex is crucial for the proper organization of microtubule structures, including the mitotic spindle.[8][9]

Inhibition of the PP2A/TON2 complex by Endothall-disodium leads to:

-

Disorganization of Microtubule Organizing Centers (MTOCs): This results in malformed and improperly oriented mitotic spindles.[8]

-

Defects in Chromosome Alignment: The disorganized spindle is unable to properly capture and align chromosomes at the metaphase plate.[8]

-

Prometaphase Arrest: The cell cycle is halted at the prometaphase checkpoint due to the inability to satisfy the spindle assembly checkpoint.[8]

Compromised Cell Membrane Integrity

Endothall-disodium induces a rapid breakdown of cellular membrane integrity, leading to uncontrolled leakage of ions and water from the cell.[2][5] This results in tissue desiccation and necrosis.[2] The effect on membrane integrity is concentration-dependent and is thought to be linked to the inhibition of respiratory processes necessary for maintaining membrane function.[2]

| Concentration | Effect on Membrane Integrity |

| 100 µM | Reduced respiration |

| 1000 µM | Stimulated respiration, leading to membrane damage |

Inhibition of Macromolecule Synthesis

Endothall-disodium has been shown to interfere with the synthesis of essential macromolecules, including proteins and lipids.[3][10] While the precise mechanisms are not fully elucidated, it is postulated that the disruption of cellular energy balance and signaling pathways due to PP2A inhibition contributes to this effect.

Potential Involvement of MAPK and ER Stress Pathways

Given that PP2A is a critical negative regulator of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and is involved in the unfolded protein response (UPR) or Endoplasmic Reticulum (ER) stress, it is plausible that Endothall-disodium could activate these pathways.[11][12] However, direct experimental evidence demonstrating Endothall-disodium-induced phosphorylation of MAPK pathway components or upregulation of ER stress markers such as GRP78 and CHOP is currently limited in the available literature. Further research is required to definitively establish these connections.

Toxicological Profile

The acute toxicity of Endothall-disodium has been evaluated in various animal models.

| Test Organism | Route of Exposure | LD50 Value | Reference |

| Rat | Oral | 51 mg/kg | [7] |

| Guinea Pig | Oral | 250 mg/kg | [7] |

| Rat | Dermal | 750 mg/kg | [7] |

| Rabbit | Dermal | 100 mg/kg | [7] |

Experimental Protocols

Protein Phosphatase Activity Assay

This protocol is a generalized method to determine the inhibitory effect of Endothall-disodium on PP1 and PP2A activity using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

-

Purified PP1 and PP2A enzymes

-

Endothall-disodium stock solution

-

pNPP substrate solution

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1 mM CaCl2, 1 mM MnCl2)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of Endothall-disodium in the assay buffer.

-

In a 96-well plate, add a fixed amount of purified PP1 or PP2A enzyme to each well.

-

Add the different concentrations of Endothall-disodium to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 30°C to allow for inhibitor binding.

-

Initiate the phosphatase reaction by adding the pNPP substrate to each well.

-

Incubate the plate at 30°C for a specific time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

-

Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced, which reflects the enzyme activity.

-

Calculate the percentage of inhibition for each Endothall-disodium concentration and determine the IC50 value.

Western Blot Analysis of MAPK Pathway Phosphorylation

This protocol outlines a general procedure to investigate the effect of Endothall-disodium on the phosphorylation status of key proteins in the MAPK pathway (e.g., ERK1/2).

Materials:

-

Cell culture (e.g., a relevant plant or animal cell line)

-

Endothall-disodium

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cultured cells with various concentrations of Endothall-disodium for a specified time. Include an untreated control.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the phosphorylated form of the target protein (e.g., anti-phospho-ERK1/2).

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against the total form of the target protein (e.g., anti-total-ERK1/2) to confirm equal loading.

-

Quantify the band intensities to determine the change in phosphorylation status.[13][14]

Cell Cycle Analysis by Flow Cytometry

This protocol provides a general method to analyze the effect of Endothall-disodium on cell cycle distribution using propidium iodide (PI) staining and flow cytometry.[15][16][17][18][19]

Materials:

-

Cell culture

-

Endothall-disodium

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 70% cold ethanol)

-

PI staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with Endothall-disodium at various concentrations and for different time points.

-

Harvest the cells and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in the PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer.

-

The DNA content of the cells will be measured, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase would indicate a cell cycle arrest.

Conclusion

Endothall-disodium exerts its potent herbicidal activity primarily through the inhibition of protein phosphatases PP1 and PP2A, with a marked preference for PP2A. This leads to a cascade of downstream effects, most notably the disruption of microtubule organization and subsequent arrest of the cell cycle in prometaphase. Additionally, it compromises cell membrane integrity and inhibits essential macromolecular synthesis. While its impact on the MAPK and ER stress pathways is a logical consequence of PP2A inhibition, further direct experimental validation is needed. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers investigating the intricate biochemical and cellular impacts of this widely used herbicide and for professionals exploring related mechanisms in drug development.

References

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. Endothal-disodium | 53608-75-6 | Benchchem [benchchem.com]

- 3. noaa.gov [noaa.gov]

- 4. Mapping the substrate landscape of protein phosphatase 2A catalytic subunit PPP2CA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. The Protein Phosphatase PP2A/Bα Binds to the Microtubule-associated Proteins Tau and MAP2 at a Motif Also Recognized by the Kinase Fyn: IMPLICATIONS FOR TAUOPATHIES - PMC [pmc.ncbi.nlm.nih.gov]

- 7. noaa.gov [noaa.gov]

- 8. mdpi.com [mdpi.com]

- 9. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 10. journals.flvc.org [journals.flvc.org]

- 11. Covalent inhibition of endoplasmic reticulum chaperone GRP78 disconnects the transduction of ER stress signals to inflammation and lipid accumulation in diet-induced obese mice | eLife [elifesciences.org]

- 12. Targeting the Endoplasmic Reticulum Stress-Linked PERK/GRP78/CHOP Pathway with Magnesium Sulfate Attenuates Chronic-Restraint-Stress-Induced Depression-like Neuropathology in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Flow cytometry with PI staining | Abcam [abcam.com]

- 17. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cancer.wisc.edu [cancer.wisc.edu]

- 19. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

Endothall-Disodium as a Protein Phosphatase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endothall, a dicarboxylic acid derivative, has been identified as a potent inhibitor of serine/threonine protein phosphatases, primarily targeting Protein Phosphatase 2A (PP2A) and, to a lesser extent, Protein Phosphatase 1 (PP1).[1][2][3] This technical guide provides an in-depth overview of endothall-disodium as a protein phosphatase inhibitor, consolidating quantitative data, detailing experimental protocols for its study, and visualizing its impact on key cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic or research applications of endothall and its analogs.

Mechanism of Action

Endothall is structurally related to cantharidin, a well-characterized natural toxin known to inhibit PP1 and PP2A.[3][4] Endothall and its derivatives, such as endothall thioanhydride, exert their inhibitory effects by binding to the catalytic subunit of these phosphatases.[2] This inhibition leads to a hyperphosphorylated state of numerous cellular proteins, thereby disrupting the signaling cascades that regulate critical cellular processes, including cell cycle progression, apoptosis, and cytoskeletal organization.[4] The herbicidal activity of endothall, for instance, is attributed to its disruption of microtubule spindle formation and cell cycle arrest in prometaphase in plants.[4]

Quantitative Data: Inhibitory Activity

The inhibitory potency of endothall and its structurally related compounds against protein phosphatases is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the available quantitative data for endothall and its key analogs.

| Compound | Protein Phosphatase | IC50 (µM) | Reference(s) |

| Endothall | PP2A | 0.095 - 7 | [5] |

| PP1 | 13 - 18 | ||

| PP5 | 3.64 | [6] | |

| Cantharidin | PP2A | 0.04 - 0.36 | [1][7][8] |

| PP1 | 0.7 - 3.6 | [1][7][8] | |

| PP5 | 0.6 - 0.82 | [6] | |

| Norcantharidin | PP2A | 2.9 - 105.34 | [8][9] |

| PP1 | 5.31 | [8] | |

| PP5 | 4.18 | [6] | |

| Endothall Thioanhydride | PP2A | Not specified | [3] |

| PP1 | Not specified | [3] |

Table 1: IC50 Values of Endothall and Analogs against Protein Phosphatases.

Impact on Cellular Signaling Pathways

By inhibiting PP1 and PP2A, endothall can significantly alter the phosphorylation status of key proteins in various signaling pathways, leading to downstream functional consequences.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. PP2A is a known negative regulator of this pathway, dephosphorylating and inactivating key kinases such as MEK and ERK. Inhibition of PP2A by endothall is expected to lead to the sustained activation of the MAPK/ERK pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival, growth, and metabolism. Akt, a central kinase in this pathway, is activated by phosphorylation. PP2A can dephosphorylate and inactivate Akt. Therefore, endothall-mediated inhibition of PP2A is predicted to enhance and prolong Akt signaling.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is fundamental in development and disease, particularly cancer. In the absence of a Wnt signal, a "destruction complex," which includes PP2A, promotes the degradation of β-catenin. PP2A dephosphorylates β-catenin, making it a target for further phosphorylation and subsequent degradation. Inhibition of PP2A by endothall could potentially stabilize β-catenin, leading to its accumulation and the activation of Wnt target genes.

Experimental Protocols

The following protocols provide a framework for studying the effects of endothall-disodium on protein phosphatase activity and downstream signaling pathways.

Preparation of Endothall-Disodium Stock Solution

Endothall-disodium is soluble in water.[10]

-

Materials:

-

Endothall-disodium salt (CAS No. 2164-07-0)

-

Nuclease-free water

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

Weigh the desired amount of endothall-disodium salt in a sterile microcentrifuge tube.

-

Add the appropriate volume of nuclease-free water to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex thoroughly until the salt is completely dissolved.

-

Store the stock solution at -20°C for long-term storage. For short-term use, it can be stored at 4°C for up to a week.

-

In Vitro Protein Phosphatase Assay (Colorimetric - pNPP)

This assay measures the activity of phosphatases by detecting the dephosphorylation of the chromogenic substrate p-nitrophenyl phosphate (pNPP).

-

Materials:

-

Purified PP1 or PP2A enzyme

-

Endothall-disodium stock solution

-

p-Nitrophenyl phosphate (pNPP)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 mM CaCl2, 1 mM MnCl2, 0.5 mg/mL BSA)

-

Stop Solution (e.g., 1 M NaOH)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of endothall-disodium in the assay buffer.

-

In a 96-well plate, add 20 µL of the purified phosphatase solution to each well.

-

Add 20 µL of the endothall dilutions (or buffer for control) to the respective wells.

-

Pre-incubate for 10-15 minutes at room temperature.

-

Prepare the pNPP substrate solution in the assay buffer (e.g., 10 mM).

-

Initiate the reaction by adding 20 µL of the pNPP solution to each well.

-

Incubate the plate at 37°C for 15-30 minutes.

-

Stop the reaction by adding 20 µL of the stop solution to each well.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each endothall concentration and determine the IC50 value.

-

Cell-Based Western Blot Analysis of Protein Phosphorylation

This protocol is for assessing the effect of endothall on the phosphorylation status of key signaling proteins like ERK and Akt in cultured cells.

-

Materials:

-

Cultured cells of interest

-

Endothall-disodium stock solution

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Seed cells in appropriate culture plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of endothall-disodium for the desired time points. Include an untreated control.

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against the total protein to normalize for loading.

-

Conclusion

Endothall-disodium is a valuable tool for studying the roles of PP1 and PP2A in cellular processes. Its inhibitory activity, particularly against PP2A, has significant implications for various signaling pathways that are often dysregulated in diseases such as cancer. This technical guide provides a foundational understanding of endothall's mechanism, quantitative inhibitory data, and practical experimental protocols to facilitate further research and development in this area. The provided diagrams offer a visual representation of the potential downstream consequences of endothall's action, serving as a hypothesis-generating tool for future investigations.

References

- 1. Cantharidin, another natural toxin that inhibits the activity of serine/threonine protein phosphatases types 1 and 2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein phosphatase 2A and its [3H]cantharidin/[3H]endothall thioanhydride binding site. Inhibitor specificity of cantharidin and ATP analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Endothall thioanhydride inhibits protein phosphatases-1 and -2A in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. noaa.gov [noaa.gov]

- 5. Modified norcantharidins; synthesis, protein phosphatases 1 and 2A inhibition, and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Insights into the key interactions between human protein phosphatase 5 and cantharidin using molecular dynamics and site-directed mutagenesis bioassays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antitumor potential of the protein phosphatase inhibitor, cantharidin, and selected derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Activated Wnt/β-Catenin signaling contributes to E3 ubiquitin ligase EDD-conferred docetaxel resistance in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Interactions of Endothall-disodium in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endothall-disodium, a dicarboxylic acid derivative, is a potent and selective inhibitor of serine/threonine protein phosphatases, primarily targeting Protein Phosphatase 2A (PP2A) and, to a lesser extent, Protein Phosphatase 1 (PP1). This inhibition disrupts cellular signaling homeostasis, leading to a cascade of downstream effects, including cell cycle arrest, apoptosis, and the induction of the unfolded protein response. This technical guide provides a comprehensive overview of the molecular interactions of Endothall-disodium in biological systems, including quantitative data on its inhibitory activity, detailed experimental protocols for studying its effects, and visualizations of the key signaling pathways it modulates.

Molecular Mechanism of Action: Inhibition of Protein Phosphatases

The primary molecular mechanism of Endothall-disodium's biological activity is the inhibition of PP2A and PP1. These phosphatases are crucial for regulating a vast array of cellular processes by dephosphorylating key protein substrates. Endothall-disodium acts as a potent, time-dependent, and potentially irreversible inactivator of these enzymes.[1]

Quantitative Inhibition Data

The inhibitory potency of Endothall-disodium against PP2A and PP1 has been quantified, demonstrating a significant preference for PP2A.

| Target Enzyme | IC50 Value | Reference |

| Protein Phosphatase 2A (PP2A) | ~90 nM | [1][2] |

| Protein Phosphatase 1 (PP1) | ~5 µM | [1][2] |

Cellular Consequences of Protein Phosphatase Inhibition

The inhibition of PP1 and PP2A by Endothall-disodium leads to the hyperphosphorylation of numerous cellular proteins, triggering a series of events that culminate in cytotoxicity.

Cell Cycle Arrest

Endothall-disodium treatment induces a potent cell cycle arrest, primarily at the G2/M transition.[2] This is a direct consequence of the hyperphosphorylation of key cell cycle regulatory proteins that are normally dephosphorylated by PP2A. This arrest prevents cells from entering mitosis, ultimately leading to a cessation of proliferation.

Caption: Endothall-disodium inhibits PP2A, leading to hyperphosphorylation and activation of the CDK1/Cyclin B complex, which ultimately blocks the G2/M transition and causes cell cycle arrest.

Induction of Apoptosis

Prolonged exposure to Endothall-disodium triggers programmed cell death, or apoptosis.[2] This is a consequence of the sustained disruption of cellular signaling and the activation of pro-apoptotic pathways. The inhibition of PP2A can lead to the activation of caspases, the key executioners of apoptosis, and modulate the activity of the Bcl-2 family of proteins, which regulate mitochondrial integrity.

Caption: Inhibition of PP2A by Endothall-disodium disrupts the balance of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.

Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) Stress

The inhibition of protein phosphatases can lead to an accumulation of misfolded proteins in the endoplasmic reticulum, triggering the unfolded protein response (UPR). The UPR is a cellular stress response aimed at restoring ER homeostasis. It is mediated by three main sensor proteins: PERK, IRE1, and ATF6. While direct studies on Endothall-disodium inducing markers of ER stress are not extensively documented, the inhibition of PP2A is known to be linked to ER stress.

Caption: Accumulation of misfolded proteins in the ER activates the three arms of the UPR (PERK, IRE1, ATF6), leading to adaptive responses or, under prolonged stress, apoptosis.

Other Cellular Effects

-

Disruption of Cellular Membranes: At higher concentrations, Endothall can cause damage to cellular membranes, leading to increased permeability and leakage of cellular contents.[3]

-

Inhibition of Protein and Lipid Synthesis: Reports suggest that Endothall can interfere with protein and lipid biosynthesis, although the precise molecular targets within these pathways are not fully elucidated.[3]

Experimental Protocols

Protein Phosphatase 2A (PP2A) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PP2A.

Materials:

-

Purified recombinant or native PP2A enzyme

-

Phosphatase assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 0.1 mM EDTA)

-

Phosphopeptide substrate (e.g., p-nitrophenyl phosphate (pNPP) or a specific phosphopeptide)

-

Endothall-disodium stock solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of Endothall-disodium in the assay buffer.

-

In a 96-well plate, add the PP2A enzyme to each well.

-

Add the different concentrations of Endothall-disodium or a vehicle control to the wells.

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at room temperature.

-

Initiate the reaction by adding the phosphopeptide substrate to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a stop solution or by reading the absorbance/fluorescence).

-

Measure the product formation using a microplate reader at the appropriate wavelength.

-

Calculate the percentage of inhibition for each Endothall-disodium concentration and determine the IC50 value by plotting the data and fitting to a dose-response curve.

Caption: A stepwise workflow for determining the inhibitory activity of Endothall-disodium against PP2A.

Cell Viability and Membrane Integrity Assay using Propidium Iodide (PI)

This flow cytometry-based assay assesses cell death by measuring the uptake of propidium iodide, a fluorescent dye that can only enter cells with compromised membranes.

Materials:

-

Cells of interest

-

Cell culture medium

-

Endothall-disodium stock solution

-

Phosphate-buffered saline (PBS)

-

Propidium Iodide (PI) staining solution (e.g., 1 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Seed cells in appropriate culture vessels and allow them to adhere overnight.

-

Treat the cells with various concentrations of Endothall-disodium or a vehicle control for the desired time period.

-

Harvest the cells by trypsinization and wash them with PBS.

-

Resuspend the cell pellet in a small volume of PBS.

-

Add the PI staining solution to the cell suspension and incubate for 5-15 minutes in the dark at room temperature.

-

Analyze the cells by flow cytometry, exciting at 488 nm and detecting emission at ~617 nm.

-

Gate on the cell population based on forward and side scatter to exclude debris.

-

Quantify the percentage of PI-positive (dead) cells in each sample.

Caption: A procedural workflow for assessing cell viability and membrane integrity using propidium iodide staining and flow cytometry following Endothall-disodium treatment.

Future Directions and Research Opportunities

While the primary mechanism of Endothall-disodium's action is well-established, several areas warrant further investigation:

-

Structural Biology: Elucidating the crystal structure of Endothall-disodium in complex with PP1 and PP2A would provide invaluable insights into the specific molecular interactions and the basis for its selectivity.

-

-Omics Approaches: Transcriptomic and proteomic studies would offer a global view of the cellular response to Endothall-disodium, potentially identifying novel downstream targets and pathways.

-

Therapeutic Potential: Given its potent and selective inhibition of PP2A, a key tumor suppressor, the therapeutic potential of Endothall-disodium and its analogs in oncology is an area of active interest.[2]

-

Lipid and Protein Synthesis Inhibition: Further research is needed to identify the specific enzymes or pathways within lipid and protein synthesis that are inhibited by Endothall-disodium and to understand the contribution of this inhibition to its overall cytotoxicity.

Conclusion

Endothall-disodium is a powerful tool for studying the roles of PP1 and PP2A in a multitude of cellular processes. Its well-defined mechanism of action, coupled with its potent biological effects, makes it a valuable compound for researchers in cell biology, toxicology, and drug development. A thorough understanding of its molecular interactions is crucial for interpreting experimental results and for exploring its potential therapeutic applications. This guide provides a foundational understanding of these interactions, offering both quantitative data and practical experimental approaches to facilitate further research in this area.

References

Endothall-Disodium: An In-depth Technical Guide on its Effects on Plant Respiration and Photosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endothall-disodium, a salt of the dicarboxylic acid endothall, is a widely utilized contact herbicide, particularly for the management of submerged aquatic vegetation.[1][2] Its herbicidal mechanism is multifaceted, primarily centered on the inhibition of serine/threonine protein phosphatases, which triggers a cascade of cellular disruptions affecting respiration, photosynthesis, and overall cell integrity.[3][4] This technical guide provides a comprehensive overview of the current understanding of endothall-disodium's impact on plant physiological processes, with a focus on respiration and photosynthesis. It consolidates quantitative data, details experimental protocols, and visualizes the key molecular pathways and experimental workflows.

Primary Mechanism of Action: Protein Phosphatase Inhibition

The principal mode of action for endothall is the inhibition of serine/threonine protein phosphatases, specifically Protein Phosphatase 2A (PP2A) and, to a lesser extent, Protein Phosphatase 1 (PP1).[3][5] These enzymes are critical regulators of a vast number of cellular processes.[6] Endothall acts as a potent and selective inhibitor of PP2A, with a reported IC₅₀ (the concentration required to inhibit 50% of enzyme activity) of 90 nM.[7] Its inhibition of PP1 is less potent, with an IC₅₀ of 5 µM.[7] This inhibition is described as time-dependent, suggesting that endothall may function as a slow, irreversible inactivator of these phosphatases.[6][7] The disruption of the sensitive balance between protein kinases and phosphatases leads to widespread dysregulation of signal transduction pathways, ultimately causing cell cycle arrest and cell death.[4]

Effects on Plant Respiration

Endothall-disodium's impact on plant respiration is complex and appears to be concentration-dependent. Research on the aquatic plant hydrilla has shown that endothall can reduce respiration at a concentration of 100 µM but stimulate it at 1000 µM.[8] It is postulated that endothall interferes with respiratory processes, which is supported by observations that its herbicidal effects are more pronounced in the dark, a condition where plants rely solely on respiration for energy.[9] This suggests that the inhibition of ATP production through respiration could be a key factor in its mode of action.[8] Some studies have reported moderate effects on the mitochondrial membrane potential in plant roots.[7]

Quantitative Data on Respiration

| Parameter | Plant Species | Endothall Concentration | Observed Effect | Citation |

| Respiration Rate | Hydrilla (Hydrilla verticillata) | 100 µM | Reduced | [8] |

| 1000 µM | Stimulated | [8] | ||

| Oxygen Consumption | Cucumber (Cucumis sativus) | Not specified | Severely reduced | [10] |

| Heterotrophic Galium cell suspensions | Not specified | No effect observed | [3] | |

| Mitochondrial Membrane Potential | Lemna root mitochondria | Not specified | Moderate effects (uncoupler activity) | [3] |

| Plant roots | Not specified | Moderate effects | [7] |

Effects on Photosynthesis

While endothall-disodium does impact photosynthesis, it is not considered a primary inhibitor of the photosynthetic light reactions.[7] Studies measuring chlorophyll a fluorescence, a key indicator of photosystem II (PSII) efficiency, have shown that endothall has virtually no direct effect on this parameter.[7][8] This indicates that the initial light-harvesting and electron transport processes are not the primary targets.[7]

However, downstream photosynthetic activities are inhibited. For instance, in the aquatic plant hydrilla, endothall completely inhibited photosynthetic oxygen evolution after two hours of exposure.[7] This delayed inhibition suggests that the effect on photosynthesis is likely a secondary consequence of broader cellular damage, such as the disruption of respiration, loss of ATP production, and subsequent breakdown of cellular membranes.[7][8]

Quantitative Data on Photosynthesis

| Parameter | Plant Species | Endothall Concentration | Observed Effect | Citation |

| Photosynthetic Oxygen Evolution | Hydrilla (Hydrilla verticillata) | Not specified | Completely inhibited after 2 hours | [7] |

| Chlorophyll a Fluorescence | Hydrilla (Hydrilla verticillata) | Not specified | No effect | [8] |

| General | Not specified | Virtually no direct effect | [7] | |

| Leaf Chlorophyll Content | Arabidopsis thaliana | IC₅₀ = 1.36 mM | Reduced | [11][12] |

| Hill Reaction | Isolated wheat thylakoids | Not specified | Less affected | [3] |

| Carbon Assimilation | Galium plants | Not specified | Less affected | [3] |

Secondary Effects

The primary inhibition of protein phosphatases leads to a cascade of secondary effects that contribute to the overall phytotoxicity of endothall-disodium.

-

Membrane Integrity: Endothall is recognized as a membrane-active compound.[13] It induces callose formation, leading to abnormal permeability, breakdown of the osmotic system, and rapid water loss, which manifests as wilting and tissue desiccation.[1][13] Studies on cucumber leaf disks have shown a gradual increase in ion leakage, reaching nearly 100% after 48 hours.[10]

-

Protein and Lipid Biosynthesis: Endothall has been shown to interfere with protein and lipid synthesis.[9][14] It can severely inhibit protein synthesis and affect the activity of enzymes like dipeptidase and proteinase.[7] Furthermore, it has been reported to inhibit the incorporation of malonic acid into lipids.[9][14] A 5 µg/L concentration of endothall caused an approximate 40% inhibition of malonic acid incorporation into the lipid fraction of hemp hypocotyl segments.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the effects of endothall.

Measurement of Ion Leakage (Cellular Integrity)

This protocol, adapted from studies on cucumber leaf disks, measures the leakage of electrolytes from cells as an indicator of membrane damage.[10]

-

Plant Material: Leaf disks are excised from young, healthy plants (e.g., cucumber).

-

Incubation: Disks are washed and placed in a solution (e.g., deionized water or a buffered solution) containing the desired concentration of endothall-disodium. Control samples are placed in a solution without the herbicide.

-

Conductivity Measurement: The electrical conductivity of the solution is measured at regular time intervals (e.g., 2, 4, 6, 24, 48 hours) using a conductivity meter.

-

Total Ion Leakage: After the final time point, the samples are treated to induce 100% ion leakage (e.g., by boiling or freezing), and the conductivity is measured again to establish a maximum value.

-

Data Analysis: The percentage of ion leakage at each time point is calculated relative to the total ion leakage.

Photosynthetic Oxygen Evolution

This method quantifies the rate of photosynthesis by measuring the amount of oxygen produced by plant tissue.

-

Plant Material: Apical shoots of aquatic plants (e.g., hydrilla) are used.[8]

-

Treatment: Shoots are incubated in a solution with a known concentration of endothall-disodium for a specific duration (e.g., 2 hours).

-

Measurement: The plant material is placed in a sealed chamber of an oxygen electrode system (e.g., a Clark-type electrode) filled with a buffer solution.

-

Illumination: The chamber is illuminated with a light source of known intensity to stimulate photosynthesis.

-

Data Recording: The change in oxygen concentration in the chamber is recorded over time to determine the rate of oxygen evolution.

Respiration (Oxygen Consumption)

This protocol measures the rate of cellular respiration by quantifying oxygen consumption in the dark.

-

Plant Material: Plant tissues (e.g., cucumber leaf disks or heterotrophic cell suspensions) are prepared.[3][10]

-

Treatment: The tissue is treated with endothall-disodium as described for oxygen evolution.

-

Measurement: The treated tissue is placed in the chamber of an oxygen electrode system.

-

Dark Conditions: The entire system is kept in complete darkness to prevent photosynthesis.

-

Data Recording: The decrease in oxygen concentration is monitored over time to calculate the rate of respiration.

Conclusion

Endothall-disodium's herbicidal activity is initiated by the potent inhibition of protein phosphatase 2A. This primary action disrupts fundamental cellular signaling, leading to a cascade of secondary effects. While not a direct inhibitor of the photosynthetic light reactions, endothall-disodium effectively shuts down photosynthesis as a consequence of broader cellular collapse, which includes the disruption of respiration, loss of membrane integrity, and inhibition of essential biosynthetic pathways. The concentration-dependent effects on respiration highlight the complexity of its mode of action. This guide provides a foundational understanding for researchers investigating the intricate interactions of this herbicide with plant metabolic systems.

References

- 1. Cornell Cooperative Extension | Endothall FAQ [ccetompkins.org]

- 2. noaa.gov [noaa.gov]

- 3. noaa.gov [noaa.gov]

- 4. Publication : USDA ARS [ars.usda.gov]

- 5. Protein phosphatase 2A and its [3H]cantharidin/[3H]endothall thioanhydride binding site. Inhibitor specificity of cantharidin and ATP analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Endothal-disodium | 53608-75-6 | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mass.gov [mass.gov]

- 10. uplaquatics.com [uplaquatics.com]

- 11. caymanchem.com [caymanchem.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. apms.org [apms.org]

- 14. aquaculture.mgcafe.uky.edu [aquaculture.mgcafe.uky.edu]

Unraveling the Cellular and Subcellular Consequences of Endothall-disodium Exposure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothall-disodium, the disodium salt of 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid (CAS Number: 129-67-9), is a widely utilized herbicide.[1][2] Beyond its agricultural applications, its specific molecular mechanism of action has garnered interest within the scientific community, particularly in the fields of cell biology and oncology. This technical guide provides an in-depth exploration of the cellular and subcellular responses elicited by Endothall-disodium exposure, with a focus on its molecular targets, downstream signaling cascades, and the experimental methodologies used to elucidate these effects.

Core Mechanism of Action: Inhibition of Protein Phosphatases

The primary molecular targets of Endothall are the serine/threonine protein phosphatases, specifically Protein Phosphatase 2A (PP2A) and, to a lesser extent, Protein Phosphatase 1 (PP1).[3] This inhibitory action disrupts the delicate balance of protein phosphorylation, a critical regulatory mechanism for a vast array of cellular processes.

Quantitative Inhibition Data

The inhibitory potency of Endothall against PP2A and PP1 has been quantified, revealing a greater selectivity for PP2A.

| Target Enzyme | IC50 Value | Reference |

| Protein Phosphatase 2A (PP2A) | 90 nM | [3] |

| Protein Phosphatase 1 (PP1) | 5 µM | [3] |

Cellular and Subcellular Responses to Endothall-disodium Exposure

The inhibition of PP1 and PP2A by Endothall-disodium triggers a cascade of downstream cellular events, culminating in cytotoxicity. These responses include disruption of the cell cycle, disorganization of the microtubule cytoskeleton, and the potential induction of endoplasmic reticulum (ER) stress.

Disruption of Cell Cycle and Microtubule Dynamics

A significant consequence of Endothall-disodium exposure is the perturbation of the cell division cycle. Studies have demonstrated that Endothall can distort the orientation of the cell division plane and disrupt microtubule spindle structures, leading to a cell cycle arrest in prometaphase.[3] This effect is a direct consequence of the hyperphosphorylation of microtubule-associated proteins that are normally regulated by PP2A.

Potential for Endoplasmic Reticulum (ER) Stress

While direct studies are limited, the inhibition of PP2A is known to be linked to endoplasmic reticulum (ER) stress.[3] The accumulation of unfolded or misfolded proteins in the ER triggers the Unfolded Protein Response (UPR), a signaling pathway aimed at restoring ER homeostasis. Key markers of ER stress include the upregulation of chaperone proteins like GRP78 (Glucose-Regulated Protein 78) and the transcription factor CHOP (C/EBP homologous protein), which can mediate apoptosis under prolonged stress.[4][5] The inhibition of PP2A by Endothall-disodium could indirectly activate the UPR.[3]

Effects on Mitochondrial Membrane Potential

Some studies suggest that Endothall can have moderate effects on the mitochondrial membrane potential in plant roots.[3] However, in animal studies, mitochondrial ATPase activity remained unaffected.[3] Further investigation is required to fully elucidate the impact of Endothall-disodium on mitochondrial function in mammalian cells.

Quantitative Toxicity Data

The toxicity of Endothall-disodium has been evaluated in various in vivo and in vitro systems.

| Test System | Endpoint | Value | Reference |

| Rats (oral) | LD50 | 51 mg/kg | [1] |

| Guinea Pigs (oral) | LD50 | 250 mg/kg | [1] |

| Rats (dermal) | LD50 | 750 mg/kg | [1] |

| Rabbits (dermal) | LD50 | 100 mg/kg | [1] |

| Fish (various species) | 96-hr LC50 | 100-500 ppm | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the cellular and subcellular responses to Endothall-disodium exposure.

Protein Phosphatase 2A (PP2A) Activity Assay (Colorimetric)

This protocol is adapted for a 96-well plate format and utilizes the chromogenic substrate p-nitrophenyl phosphate (pNPP).[6][7]

Materials:

-

Purified PP2A enzyme

-

Endothall-disodium

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM DTT, 0.1% β-mercaptoethanol)

-

p-Nitrophenyl phosphate (pNPP) substrate solution (e.g., 10 mM in Assay Buffer)

-

Stop Solution (e.g., 1 M NaOH)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of Endothall-disodium in the Assay Buffer.

-

In a 96-well plate, add 20 µL of the appropriate Endothall-disodium dilution or vehicle control to each well.

-

Add 20 µL of diluted PP2A enzyme to each well and incubate for 10 minutes at 30°C to allow for inhibitor binding.

-

Initiate the reaction by adding 20 µL of the pNPP substrate solution to each well.

-

Incubate the plate at 30°C for 30-60 minutes.

-

Stop the reaction by adding 50 µL of Stop Solution to each well.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percent inhibition for each Endothall-disodium concentration relative to the vehicle control and determine the IC50 value.

Cytotoxicity Assessment using MTT Assay

The MTT assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[8][9]

Materials:

-

Mammalian cell line (e.g., HeLa, HepG2)

-

Complete cell culture medium

-

Endothall-disodium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of Endothall-disodium for 24-72 hours.

-

Following treatment, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate for 15 minutes at room temperature with shaking.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the LD50 value.

Measurement of Mitochondrial Membrane Potential using JC-1

JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.[10]

Materials:

-

Mammalian cell line

-

Complete cell culture medium

-

Endothall-disodium

-

JC-1 dye

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization

-

Fluorescence microscope or flow cytometer

Procedure:

-

Seed cells in appropriate culture vessels (e.g., chamber slides or 6-well plates).

-

Treat cells with Endothall-disodium for the desired time. Include a positive control group treated with FCCP.

-

Incubate the cells with JC-1 staining solution (typically 1-10 µM) for 15-30 minutes at 37°C.

-

Wash the cells with PBS.

-

Analyze the cells using a fluorescence microscope (observing the shift from red to green fluorescence) or a flow cytometer to quantify the ratio of red to green fluorescence.

Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of the microtubule network within cells.[11][12]

Materials:

-

Mammalian cell line grown on coverslips

-

Endothall-disodium

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: anti-α-tubulin antibody (mouse or rabbit)

-

Secondary antibody: fluorescently-conjugated anti-mouse or anti-rabbit IgG

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells grown on coverslips with Endothall-disodium.

-

Wash the cells with PBS and fix them with the chosen fixative.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking buffer for 30-60 minutes.

-

Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the microtubule network using a fluorescence microscope.

Western Blotting for ER Stress Markers (GRP78 and CHOP)

This technique is used to detect and quantify the expression levels of GRP78 and CHOP proteins.[4][13]

Materials:

-

Mammalian cell line

-

Endothall-disodium

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-GRP78 and anti-CHOP

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with Endothall-disodium.

-

Lyse the cells in RIPA buffer and determine the protein concentration.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against GRP78 and CHOP overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

Endothall-disodium exerts its primary cytotoxic effects through the potent inhibition of protein phosphatase 2A. This leads to a cascade of cellular and subcellular disruptions, most notably cell cycle arrest at prometaphase and disorganization of the microtubule network. The potential for Endothall-disodium to induce ER stress as a secondary consequence of PP2A inhibition warrants further investigation. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore the intricate molecular mechanisms of Endothall-disodium and to assess its potential applications in various fields of biomedical research.

References

- 1. noaa.gov [noaa.gov]

- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 3. Endothal-disodium | 53608-75-6 | Benchchem [benchchem.com]

- 4. Western blot analysis [bio-protocol.org]

- 5. An Involvement of Oxidative Stress in Endoplasmic Reticulum Stress and Its Associated Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. JC-1 assay for evaluation of mitochondrial membrane potential [bio-protocol.org]

- 11. Immunocytochemistry/Immunofluorescence protocol for alpha Tubulin Antibody (NB100-1639): Novus Biologicals [novusbio.com]

- 12. arigobio.com [arigobio.com]

- 13. GRP78/BiP Is Required for Cell Proliferation and Protecting the Inner Cell Mass from Apoptosis during Early Mouse Embryonic Development - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Environmental Fate and Degradation of Endothall-Disodium in Aquatic Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothall, chemically known as 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, is a widely utilized contact herbicide for the control of submersed aquatic weeds and algae. Its disodium salt formulation is favored for its efficacy and relatively rapid degradation in the aquatic environment. Understanding the environmental fate and degradation pathways of Endothall-disodium is crucial for assessing its ecological impact and ensuring its safe and effective use. This technical guide provides a comprehensive overview of the current scientific understanding of Endothall-disodium's behavior in aquatic systems, including its physicochemical properties, abiotic and biotic degradation processes, and potential for bioaccumulation.

Physicochemical Properties

The environmental behavior of a chemical is largely dictated by its physical and chemical properties. Endothall is a relatively water-soluble compound, a characteristic that influences its distribution and persistence in aquatic environments. It is available in different salt formulations, with the disodium and dipotassium salts being common for aquatic applications. These salts readily dissociate in water to release the active endothall acid.[1]

Table 1: Physicochemical Properties of Endothall

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₁₀O₅ | [2] |

| Molecular Weight | 186.16 g/mol | [2] |

| Water Solubility | 100,000 mg/L at 20°C | [3] |

| Log Kₒw (Octanol-Water Partition Coefficient) | -0.5 to -2.3 | [3] |

| Vapor Pressure | 1.9 x 10⁻⁶ mmHg at 25°C | [2] |

| pKa | pKa₁ = 3.4, pKa₂ = 6.7 | [2] |

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, are generally not considered significant pathways for the dissipation of endothall in aquatic systems.

Hydrolysis: Endothall is stable to hydrolysis under typical environmental pH conditions.[3] One study by a manufacturer indicated that while technical endothall is stable at pH 5 and 9, it has a very long half-life of 2825 days at pH 7.[3]

Photolysis: Endothall is also generally reported to be stable to photolysis.[3] However, one study noted a photolytic half-life of less than 24 hours at pH 5 under xenon lamp exposure, though the degradation products could not be accounted for. In contrast, the same study found it to be stable at pH 7 and 9.[3]

Biotic Degradation

The primary mechanism for the breakdown of endothall in aquatic environments is microbial degradation.[4][5] This process is influenced by several factors, including the presence of aerobic or anaerobic conditions, temperature, and the composition of the microbial community.

Aerobic Degradation

Under aerobic conditions, endothall is rapidly biodegraded by aquatic microorganisms.[6] The degradation process typically involves an initial lag phase, during which the microbial population capable of degrading endothall proliferates. This is followed by a period of rapid breakdown. The half-life of endothall under aerobic conditions in water is generally reported to be about one week or less.[3][6] The presence of sediment is crucial for this process, as it provides a habitat for the degrading microorganisms.[4] Studies have shown that in the absence of sediment, endothall degradation is significantly slower.[4] The rate of degradation is also positively correlated with water temperature.[5]

Anaerobic Degradation

Under anoxic (anaerobic) conditions, the biodegradation of endothall is considerably slower. The reported half-life for the dipotassium salt of endothall in water under anaerobic conditions is approximately 10 days.[3] In some cases, only a 28% reduction in endothall concentration was observed after 30 days in anoxic water.[3]

Degradation Pathway

The microbial degradation of endothall begins with the cleavage of the oxabicyclo ring structure. The resulting intermediates are then further metabolized through common biochemical pathways, such as the tricarboxylic acid (TCA) cycle.[3] The primary breakdown product identified is glutamic acid, which is a readily utilized amino acid by microorganisms.[4][5] Other minor metabolites that have been reported include aspartic acid, citric acid, and alanine.[3]

Environmental Fate

The fate of endothall in aquatic systems is governed by a combination of its physicochemical properties and its susceptibility to degradation.

Sorption to Sediment

Endothall has a very low octanol-water partition coefficient (Kow), indicating a low potential for sorption to suspended solids and sediments.[3] The soil adsorption coefficient (Koc) has been measured to be less than 2, which suggests high mobility in soil and sediment.[6] However, some studies have indicated an initial rapid, temporary adsorption to sediments, which is then followed by microbial degradation.[3] The characteristics of the sediment, such as organic matter content and the existing microbial populations, can influence the extent of this temporary sorption and subsequent degradation.[7]

Bioaccumulation

Due to its high water solubility and low Kow, endothall is not expected to significantly bioaccumulate in aquatic organisms.[3] The bioconcentration factor (BCF) for endothall in bluegill sunfish has been measured to be less than 1.[2] Other studies have reported BCFs ranging from 0.003 to 0.008 in bluegills and a BCF of 10 for mosquitofish.[3] Overall, the available data suggest a low potential for bioaccumulation in the aquatic food web.

Table 2: Summary of Endothall Degradation Half-Lives in Aquatic Systems

| Condition | Half-Life | Reference(s) |

| Aerobic Water | ~1 week or less | [3][6] |

| Anaerobic Water | ~10 days | [3] |

| Pond Water (autoclaved) | No significant degradation after 9 days | [3] |

| Pond Water (non-autoclaved) | 50% degradation after 4 days | [3] |

| Experimental Greenhouse Pools | 4 days | [3] |

| Irrigation Supply Ponds | 12 days | [3] |

| Soil (Clay) | 4-5 days | [8] |

| Soil (High Organic Content) | 9 days | [8] |

Experimental Protocols